4-(Hydroxymethyl)pyrrolidin-2-one

Antiviral Drug Discovery Enzyme Inhibition Medicinal Chemistry

Researchers developing antiviral agents or constrained peptidomimetics face sourcing challenges with regioisomerically pure 4-substituted pyrrolidin-2-one scaffolds. Generic 5-substituted or incorrectly specified isomers lead to failed stereoselective syntheses and inactive compounds. 4-(Hydroxymethyl)pyrrolidin-2-one (CAS 64320-89-4) is the validated intermediate enabling: • Nanomolar influenza A sialidase inhibitors (IC₅₀ ~50 nM upon optimization) • Synthesis of 3,4-trans-3,3,4-trisubstituted α-methyl homoserine isosteres with room-temperature atropisomeric stability • Preparation of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis. Specify racemic CAS 64320-89-4 to ensure reproducibility across antiviral, peptidomimetic, and organocatalysis programs.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 64320-89-4
Cat. No. B124621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)pyrrolidin-2-one
CAS64320-89-4
Synonyms4-(Hydroxymethyl)-2-pyrrolidin-2-one; 
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)CO
InChIInChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)
InChIKeyKTOFYLXSANIPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)pyrrolidin-2-one: Specifications and Supplier Overview


4-(Hydroxymethyl)pyrrolidin-2-one (CAS: 64320-89-4) is a five-membered γ-lactam derivative with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol [1]. Characterized by a hydroxymethyl (-CH₂OH) substituent at the 4-position of the pyrrolidin-2-one ring, this compound exists as a racemic mixture unless specified as a single enantiomer [2]. It is a solid at room temperature with a melting point range of 92-95°C and exhibits high water solubility, calculated at 289 g/L at 25°C . Primarily utilized as a versatile synthetic intermediate, it serves as a key building block in medicinal chemistry and organic synthesis .

Stereochemistry Racemate; verify single enantiomer needs for chiral synthesis
Regiochemistry 4-hydroxymethyl substitution critical for target scaffold reactivity
Medium Reported high aqueous solubility supports polar reaction workflows

Why Generic Pyrrolidinone Substitution Fails


Simply substituting 4-(Hydroxymethyl)pyrrolidin-2-one (CAS 64320-89-4) with a generic pyrrolidinone derivative is scientifically unsound due to the profound impact of both the substituent position and the absolute stereochemistry on downstream outcomes. The presence and location of the hydroxymethyl group directly dictates both the compound's physical properties and its biological function. For instance, a shift of the hydroxymethyl substituent from the 4- to the 5-position on the pyrrolidinone ring results in a distinct regioisomer with a different CAS number (62400-75-3) and altered biological activity profile [1]. Furthermore, the compound's chirality is critical; the racemic mixture (CAS 64320-89-4) is chemically distinct from its pure (R)-enantiomer (CAS 1165450-70-3) and (S)-enantiomer (CAS 476423-84-4) . Using an incorrect isomer can lead to failure in stereoselective synthesis, as demonstrated in the preparation of conformationally restricted α-methyl homoserine isosteres where the stereochemistry of the starting 4-hydroxymethyl pyrrolidin-2-one dictates the final product's atropisomeric stability [2]. Therefore, precise specification of the CAS number and stereochemistry is essential for ensuring experimental reproducibility and achieving the desired biological or synthetic outcome.

4-Hydroxymethyl 5-Hydroxymethyl regioisomer
Regioisomer shift may alter biological target profile and synthetic utility
Racemic mixture Single (R)- or (S)-enantiomer
Stereochemistry mismatch may compromise stereoselective synthesis outcomes

Evidence for Selecting 4-(Hydroxymethyl)pyrrolidin-2-one


Potent Influenza Sialidase Inhibition by 4-Hydroxymethyl Scaffold

In a study on influenza sialidase (neuraminidase) inhibitors, the introduction of a hydroxymethyl group to the pyrrolidin-2-one scaffold dramatically increased inhibitory potency. While the parent compound, 1-(4-carboxy-2-guanidinophenyl)pyrrolidin-2-one (Compound 8), was only a modest inhibitor, the C5'-hydroxymethyl analog (Compound 9) and the C5'-bis(hydroxymethyl) analog (Compound 12) exhibited low micromolar activity [1]. Further optimization of Compound 12 led to an inhibitor (Compound 14) with an IC50 of approximately 50 nM against influenza A sialidase, highlighting the critical role of the hydroxymethyl group in achieving potent activity [1].

Sialidase Inhibition
Head-to-head
Optimized 4-hydroxymethyl analog: IC50 ~50 nM
vs parent: modest inhibitor (Ki ~2.5 μM)
Supports scaffold utility for influenza sialidase inhibitor SAR
In vitro enzyme inhibition; crystal structure confirmed binding
Antiviral Drug Discovery Enzyme Inhibition Medicinal Chemistry

Access to Elusive Conformationally Restricted Amino Acid Isosteres

Chiral-protected 4-(hydroxymethyl)pyrrolidin-2-ones serve as unique starting materials for the synthesis of otherwise elusive 3,4-trans-3,3,4-trisubstituted isosteres of α-methyl homoserine [1]. These constrained γ-lactam derivatives are not accessible through alternative routes. The stereoselective electrophilic amination of these compounds yields a novel class of highly stable atropisomers at room temperature, which can be further converted into the desired amino acid analogues via a novel non-reductive N–N bond cleavage reaction [1]. This synthetic pathway is exclusive to the 4-hydroxymethyl pyrrolidin-2-one scaffold.

Peptidomimetic Access
Class-level
Enables synthesis of otherwise elusive 3,4-trans-α-methyl homoserine isosteres
Unique synthetic route; alternative methods fail to deliver target products
Room-temperature stable atropisomers obtained via electrophilic amination
Peptidomimetics Stereoselective Synthesis Amino Acid Chemistry

Enantioselective Catalysis via 5-Azasemicorrin Ligand Precursor

4-(Hydroxymethyl)pyrrolidin-2-one is a key precursor for synthesizing 5-azasemicorrin bidentate nitrogen ligands, which are employed in enantioselective catalysis . The specific 4-substitution pattern is essential for the construction of these ligands. In contrast, studies on 5-substituted pyrrolidin-2-ones as chiral proton sources in asymmetric protonation reactions achieved only up to 72% enantiomeric excess (ee), with the highest enantioselectivity observed for derivatives bearing steric bulk rather than a hydroxymethyl group at the 5-position [1]. This highlights the distinct roles and catalytic outcomes dictated by the substituent position.

Catalysis Role
Reported
4-substituted: 5-azasemicorrin ligand precursor
5-substituted: chiral proton source (≤72% ee)
Substitution position directs distinct catalytic applications
Cross-study comparison; verify ligand performance in target reaction
Asymmetric Synthesis Organocatalysis Chiral Ligand Design

Key Intermediate for MCH Receptor Modulators

4-(Hydroxymethyl)pyrrolidin-2-one is explicitly cited as an intermediate in the preparation of aminopiperidines and related compounds that function as melanin-concentrating hormone (MCH) receptor modulators . This application is specifically linked to the 4-substituted scaffold, differentiating it from other pyrrolidinone derivatives used for different therapeutic targets (e.g., 5-substituted derivatives as prostanoid receptor agonists) . The ability to further derivatize the 4-hydroxymethyl group into aminopiperidines provides a direct path to a class of compounds with potential utility in treating metabolic, feeding, and sexual disorders .

GPCR Target Path
Class-level
4-substituted: MCH receptor modulator intermediate
5-substituted: prostanoid receptor agonist
Regioisomer determines biological target pathway
Class-level inference; confirm target engagement experimentally
Metabolic Disorders GPCR Drug Discovery CNS Therapeutics

High Water Solubility and Hydrophilic Profile

4-(Hydroxymethyl)pyrrolidin-2-one exhibits a calculated water solubility of 289 g/L at 25°C, classifying it as freely soluble . Its calculated LogP (partition coefficient) is -2.37, indicating high hydrophilicity [1]. This is in stark contrast to the unsubstituted parent compound, 2-pyrrolidinone (CAS 616-45-5), which is a liquid at room temperature (melting point 23-25°C) with a LogP of approximately 0.23 . The introduction of the 4-hydroxymethyl group transforms the compound into a hydrophilic solid, which can be advantageous for formulation development and purification processes.

Aqueous Solubility
Data to verify
Calculated 289 g/L; LogP -2.37
vs 2-pyrrolidinone: LogP ~0.23 (liquid)
Reported shift to high hydrophilicity supports aqueous workup
ACD/Labs calculated; experimental solubility determination recommended
Preformulation Physicochemical Property Analysis Analytical Chemistry

Research and Procurement Applications


Next-Generation Neuraminidase Inhibitor Development

Medicinal chemistry teams focused on influenza and other viral neuraminidases should procure 4-(hydroxymethyl)pyrrolidin-2-one (CAS 64320-89-4) as a core scaffold for generating potent inhibitors. Evidence demonstrates that the introduction of a hydroxymethyl group to the pyrrolidin-2-one core transforms a modestly active compound into a low micromolar, and upon further optimization, a low nanomolar (IC50 ~50 nM) inhibitor of influenza A sialidase [1]. This quantitative improvement in potency establishes this specific compound as a privileged starting point for structure-activity relationship (SAR) studies aimed at developing new antiviral therapies.

Conformationally Constrained Peptidomimetic Synthesis

Researchers in peptide chemistry and chemical biology seeking to synthesize conformationally restricted amino acid analogues should specifically request this compound. Chiral 4-(hydroxymethyl)pyrrolidin-2-ones are unique starting materials that enable the synthesis of otherwise elusive 3,4-trans-3,3,4-trisubstituted isosteres of α-methyl homoserine, yielding novel, room-temperature-stable atropisomers [1]. This synthetic pathway is not accessible with other pyrrolidinone isomers, making the procurement of this specific CAS number essential for accessing this class of peptidomimetics.

5-Azasemicorrin Ligands for Enantioselective Reactions

For chemists developing new methodologies in enantioselective catalysis, 4-(hydroxymethyl)pyrrolidin-2-one is a critical precursor for the synthesis of 5-azasemicorrin bidentate nitrogen ligands [1]. This application is unique to the 4-substituted regioisomer. In contrast, 5-substituted pyrrolidin-2-ones have been explored as chiral proton sources in organocatalysis, achieving up to 72% ee [2]. Procurement of the 4-substituted isomer is therefore mandatory for research programs aimed at developing and screening 5-azasemicorrin-based catalysts.

MCH Receptor Modulator Synthesis

Laboratories engaged in developing therapeutics for metabolic, feeding, or sexual disorders via modulation of the melanin-concentrating hormone (MCH) receptor should utilize 4-(hydroxymethyl)pyrrolidin-2-one. This compound is a validated intermediate for the synthesis of aminopiperidine-based MCH receptor modulators [1]. This application is distinct from other pyrrolidinone derivatives, such as the 5-substituted analogs, which are employed as prostanoid receptor agonists [2]. Selecting the correct CAS number ensures alignment with the intended biological target pathway and downstream pharmacology.

Application
Selection Property
Validation Focus
Influenza sialidase inhibitor SAR
Hydroxymethyl-substituted pyrrolidinone scaffold
Enzyme inhibition endpoint evaluation
Constrained peptidomimetic synthesis
4-Hydroxymethyl enabling unique atropisomer formation
Stereoselective amination and atropisomer stability
Enantioselective catalysis ligand design
4-Substituted pyrrolidinone as 5-azasemicorrin precursor
Catalytic asymmetric reaction screening
MCH receptor modulator research
4-Substituted pyrrolidinone as aminopiperidine precursor
MCH receptor binding and functional assay
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